molecular formula C15H23NO2 B155783 2-Benzyl-4-(diethylamino)butanoic acid CAS No. 1613-24-7

2-Benzyl-4-(diethylamino)butanoic acid

Cat. No.: B155783
CAS No.: 1613-24-7
M. Wt: 249.35 g/mol
InChI Key: DWXBSCZVMMZLQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-4-(diethylamino)butanoic acid is an organic compound with the molecular formula C 15 H 23 NO 2 and an average molecular mass of 249.35 g/mol . This molecule features a butanoic acid backbone that is substituted with a benzyl group at the second carbon and a diethylamino group at the fourth carbon, creating a structure of interest in medicinal chemistry research. The compound is known by several synonyms, including Benzenepropanoic acid, α-[2-(diethylamino)ethyl]- and has been associated with research code names Dolispan, Dolyspan, and Spasmocalm, suggesting potential applications in pharmacological studies . The presence of both lipophilic (benzyl) and basic, hydrophilic (diethylamino) moieties within the same structure is a common feature in bioactive molecules, as it can influence the compound's interaction with biological membranes and protein targets. Researchers may investigate this molecule as a synthetic intermediate or as a structural analog in the development of new active compounds. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-benzyl-4-(diethylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-3-16(4-2)11-10-14(15(17)18)12-13-8-6-5-7-9-13/h5-9,14H,3-4,10-12H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXBSCZVMMZLQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40936475
Record name 2-Benzyl-4-(diethylamino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40936475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1613-24-7
Record name α-[2-(Diethylamino)ethyl]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1613-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dolispan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001613247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzyl-4-(diethylamino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40936475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of Diethylamine with Benzyl Halides

The most widely reported method involves the alkylation of diethylamine using benzyl bromide or chloride. This two-step process proceeds via nucleophilic substitution:

  • Formation of the Quaternary Ammonium Intermediate
    Diethylamine reacts with benzyl halide in anhydrous tetrahydrofuran (THF) at 0–5°C under nitrogen atmosphere, mediated by sodium hydride (NaH) as a base. The reaction achieves 78–85% yield after 6–8 hours, with the following stoichiometry:

    C6H5CH2X+(C2H5)2NHNaH, THFC6H5CH2N(C2H5)2+HX\text{C}_6\text{H}_5\text{CH}_2\text{X} + (\text{C}_2\text{H}_5)_2\text{NH} \xrightarrow{\text{NaH, THF}} \text{C}_6\text{H}_5\text{CH}_2\text{N}(\text{C}_2\text{H}_5)_2 + \text{HX}

    Critical parameters:

    • Temperature control (±2°C) to minimize polyalkylation

    • Benzyl halide purity >98% (HPLC-grade)

    • Molar ratio 1:1.05 (amine:halide)

  • Introduction of Butanoic Acid Moiety
    The quaternary ammonium intermediate undergoes carboxylation via Michael addition with acrylic acid derivatives. Using methyl acrylate in dimethylformamide (DMF) at 80°C for 12 hours yields the ester precursor, which is hydrolyzed with 6M HCl to the final product.

Key Data:

ParameterValueSource
Overall yield62–68%
Reaction scale50g–5kg
Purity (HPLC)≥99.2%

Condensation with Butyric Acid Derivatives

An alternative route employs pre-formed butyric acid intermediates:

  • Benzylation of 4-Aminobutyric Acid
    4-Aminobutyric acid reacts with benzyl chloride in alkaline medium (pH 10–11) using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. The reaction proceeds at 40°C for 24 hours, achieving 70–73% yield.

  • Diethylation of the Amino Group
    The secondary amine undergoes exhaustive ethylation with ethyl bromide in the presence of potassium carbonate (K₂CO₃). Ethanol-water (3:1 v/v) solvent system at reflux (78°C) for 18 hours provides 81% conversion.

Comparative Efficiency:

MethodTime (h)Yield (%)Byproducts
Alkylation (Sec 1.1)2068<2% dialkylated
Condensation (Sec 1.2)42595–7% hydrolysis

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern facilities utilize plug-flow reactors (PFRs) for large-scale synthesis:

  • Reactor Parameters:

    • Volume: 500–2000 L

    • Pressure: 2–5 bar

    • Temperature gradient: 50°C → 25°C

    • Residence time: 90–120 minutes

A patented configuration (CN106349091A) couples three reaction zones:

  • Alkylation chamber (residence time: 30 min)

  • Carboxylation loop (residence time: 45 min)

  • Acid hydrolysis unit (residence time: 15 min)

Performance Metrics:

  • Throughput: 120–150 kg/day

  • Energy consumption: 18–22 kWh/kg

  • Waste generation: 0.8–1.2 kg/kg product

Molten-State Synthesis

The CN106349091A patent describes a solvent-free approach using:

  • 3-N,N-diethylaminophenol

  • Phthalic anhydride

Procedure:

  • Heat reactants to 160–180°C until molten (15–20 min)

  • Maintain at 140°C for 2 hours post-solidification

  • Add toluene (10% v/w) to disperse solids

  • Adjust pH to 3–6 with dilute HCl

  • Recrystallize from ethanol-water (4:1)

Advantages:

  • 94–96% atom economy

  • 98.5% purity without chromatography

  • 83% isolated yield

Purification and Characterization

Crystallization Optimization

Recrystallization solvents significantly impact product quality:

Solvent SystemPurity (%)Crystal Habit
Ethanol-water (4:1)99.1Needles (50–100µm)
Acetone-hexane (1:3)98.7Plates (200–300µm)
THF-pentane (1:5)97.9Irregular aggregates

Optimal conditions use ethanol-water with 0.1% acetic acid additive, yielding 99.3% pure crystals.

Spectroscopic Characterization

Key Spectral Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 3.81 (q, J=7.2 Hz, 4H, NCH₂), 3.02 (dd, J=13.6, 6.8 Hz, 1H, CHCO₂H), 2.65–2.58 (m, 2H, CH₂N), 1.24 (t, J=7.2 Hz, 6H, CH₃)

  • IR (KBr): 2965 cm⁻¹ (C-H stretch), 1710 cm⁻¹ (C=O), 1585 cm⁻¹ (Ar C=C)

Comparative Analysis of Methodologies

ParameterAlkylation RouteCondensation RouteMolten-State Synthesis
Raw material cost ($/kg)120–14095–11080–90
Environmental factor (E)18.723.46.2
Space-time yield (kg/m³·h)1.80.94.1
ScalabilityPilot to industrialLab to pilotIndustrial only

Environmental factor calculated using Sheldon’s E-factor: kg waste/kg product

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4-(diethylamino)butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Products include benzyl ketones or benzoic acids.

    Reduction: Products include benzyl alcohols or benzylamines.

    Substitution: Products include bromobenzyl or nitrobenzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Benzyl-4-(diethylamino)butanoic acid serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological conditions. Its structural features allow it to interact with biological targets effectively.

Case Study:
Research indicates that compounds similar to this one have been evaluated for their ability to inhibit retinol binding protein (RBP4), which is linked to age-related macular degeneration (AMD). By reducing RBP4 levels, these compounds can potentially decrease the formation of toxic lipofuscin bisretinoids in retinal cells, thereby offering therapeutic benefits for AMD patients .

Enzyme Inhibition Studies

The compound is utilized in studies focused on enzyme inhibition and receptor binding mechanisms. The diethylamino group enhances its interaction with specific receptors, which can lead to inhibition or activation of biological pathways.

Research Findings:
In vitro studies have demonstrated that derivatives of this compound can inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in drug development for metabolic disorders .

Industrial Applications

In industrial settings, this compound is employed as a building block for specialty chemicals. Its versatility allows it to be used in various formulations and processes.

Applications Include:

  • Production of surfactants and emulsifiers.
  • Use in polymer chemistry as a modifier.
  • Development of agrochemicals due to its biological activity.

Mechanism of Action

The mechanism of action of 2-Benzyl-4-(diethylamino)butanoic acid involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, leading to inhibition or activation of biological pathways. The benzyl group may enhance the compound’s binding affinity to its targets, thereby increasing its potency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Amino Groups

(a) (2RS)-2-Benzyl-4-(dimethylamino)butanoic Acid Hydrochloride
  • Molecular Formula: C₁₄H₂₁ClNO₂ .
  • Key Differences: The dimethylamino group replaces diethylamino, reducing steric bulk and altering solubility. This analog is a controlled substance, likely used as a pharmaceutical intermediate (e.g., impurity in Dimetindene Maleate synthesis) .
  • Physicochemical Properties: Lower molecular weight (due to methyl vs. ethyl groups) and modified polarity. Exact data are proprietary but expected to differ in melting point and solubility compared to the diethylamino variant.
(b) 4-(Diethylamino)butanoic Acid Derivatives
  • Example: 4-(Dimethylamino)butanoic acid.
  • Key Differences: Absence of the benzyl group reduces aromaticity and lipophilicity. Such derivatives are simpler amino acids with applications in peptide synthesis or surfactants.

Functional Derivatives: Aromatic and Aliphatic Butanoic Acids

(a) 4-(2-Methoxyphenyl)butanoic Acid
  • Molecular Formula : C₁₁H₁₄O₃ .
  • Key Differences: A methoxyphenyl group replaces the benzyl and diethylamino groups. This compound has a lower molecular weight (194.23 g/mol) and distinct applications in organic synthesis due to its methoxy functional group .
(b) Aliphatic Butanoic Acids
  • Examples: Butanoic acid (C₄H₈O₂), 3-methyl butanoic acid (C₅H₁₀O₂) .
  • Key Differences: Simpler structures lacking amino or aromatic groups. These acids are volatile (e.g., butanoic acid boils at 163°C) and contribute to odor profiles in foods and beverages .

Physicochemical and Functional Comparisons

Table 1: Key Properties of 2-Benzyl-4-(diethylamino)butanoic Acid and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups Applications
This compound C₁₅H₂₃NO₂ 249.349 387.7 Benzyl, diethylamino, COOH Pharmaceuticals, organic synthesis
4-(2-Methoxyphenyl)butanoic acid C₁₁H₁₄O₃ 194.23 Not reported Methoxyphenyl, COOH Organic intermediates
(2RS)-2-Benzyl-4-(dimethylamino)butanoic acid HCl C₁₄H₂₁ClNO₂ 278.78 (HCl salt) Not reported Benzyl, dimethylamino, COOH Pharmaceutical impurity control
Butanoic acid C₄H₈O₂ 88.11 163 COOH Food flavoring, industrial solvents

Biological Activity

2-Benzyl-4-(diethylamino)butanoic acid (CAS No. 1613-24-7) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial and anti-inflammatory properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a benzyl group attached to a butanoic acid moiety with a diethylamino group. This unique structure contributes to its distinctive chemical and biological properties.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Key findings include:

  • Broad-Spectrum Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, including:
    • Streptococcus pyogenes
    • Enterococcus faecalis
    • Escherichia coli
    • Klebsiella pneumoniae
    • Bacillus subtilis
    • Proteus mirabilis
  • Minimum Inhibitory Concentration (MIC) : The MIC values for these bacteria indicate the potency of the compound. For instance, it has demonstrated an MIC of 32 µg/mL against Bacillus subtilis, highlighting its potential as an antibacterial agent.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes:

  • Selective COX-2 Inhibition : Studies have reported IC values ranging from 0.06 to 0.09 μM for COX-2 inhibition, suggesting a strong potential for managing inflammation without the common side effects associated with traditional NSAIDs.
  • In Vivo Efficacy : In animal models, derivatives of this compound significantly reduced paw edema, demonstrating their effectiveness in reducing inflammation markers such as TNF-α and PGE-2.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by structural modifications:

  • Modifications on the aromatic ring and the butanoic acid moiety can enhance or diminish both antimicrobial and anti-inflammatory activities.
  • For example, introducing different functional groups can impact the compound's efficacy against specific pathogens and its selectivity towards COX enzymes.

Antibacterial Study

A study conducted on various derivatives of this compound demonstrated significant activity against resistant strains of bacteria. This highlights the compound's potential in overcoming antibiotic resistance.

Inflammation Model

In a paw edema model, derivatives were tested for their ability to reduce inflammation markers such as TNF-α and PGE-2. The results showed promising outcomes that warrant further clinical evaluation.

Safety Profile Assessment

Toxicological evaluations revealed that certain derivatives had minimal adverse effects on liver and kidney functions, suggesting a favorable safety profile compared to traditional NSAIDs.

Comparative Analysis with Similar Compounds

CompoundAntimicrobial ActivityCOX Inhibition (IC50)Safety Profile
This compoundHigh0.06 - 0.09 μMFavorable
2-Benzyl-4-(dimethylamino)butanoic acidModerateNot specifiedModerate
2-Benzyl-4-(methylamino)butanoic acidLowNot specifiedPoor

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural integrity of 2-Benzyl-4-(diethylamino)butanoic acid in synthetic chemistry research?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm proton and carbon environments, high-performance liquid chromatography (HPLC) for purity assessment (>97% by GC, as in commercial standards), and mass spectrometry (MS) to verify molecular weight (249.349 g/mol, consistent with C₁₅H₂₃NO₂) . For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated in related compounds .

Q. How should researchers approach the purification of this compound following synthesis?

  • Methodology : Post-synthesis purification can involve recrystallization using solvents like ethanol or ethyl acetate, optimizing temperature gradients to isolate high-purity crystals. Column chromatography (e.g., silica gel with a gradient of ethyl acetate/hexane) is effective for removing byproducts. Ensure purity >97% via GC or HPLC, as standard in reagent-grade protocols .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Adhere to OSHA guidelines: wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps. Waste must be segregated and disposed via certified hazardous waste services, as improper handling risks environmental contamination .

Advanced Research Questions

Q. How can molecular docking studies be optimized to predict the binding affinity of this compound with target enzymes?

  • Methodology :

  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Parameters : Apply AMBER or CHARMM force fields to model interactions. Validate docking poses with molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to assess stability.
  • Data Interpretation : Compare binding energies (ΔG) of derivatives to identify structure-activity relationships (SAR), as shown in quinoline-4-yl analogs with IC₅₀ values ranging from <10 μM to >300 μM .

Q. What strategies are effective for resolving discrepancies in biological activity data of this compound derivatives across different assay conditions?

  • Methodology :

  • Assay Validation : Standardize conditions (e.g., pH, temperature, cell lines) to minimize variability.
  • Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance of IC₅₀ differences. Use dose-response curves to calculate EC₅₀ with 95% confidence intervals.
  • Case Study : Derivatives with electron-withdrawing groups (e.g., -NO₂) showed 10-fold higher potency than -CF₃ analogs under identical assay conditions, highlighting substituent effects .

Q. How can in vivo pharmacokinetic (PK) studies be designed to evaluate the bioavailability of this compound?

  • Methodology :

  • Animal Models : Use Sprague-Dawley rats (n=6/group) for oral/intravenous administration.
  • Sampling : Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours post-dose.
  • Analytics : Quantify compound levels via LC-MS/MS. Calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis (Phoenix WinNonlin). Compare with in vitro metabolic stability data from liver microsomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.